molecular formula C17H16N2O5S2 B2862641 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 349618-30-0

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2862641
CAS No.: 349618-30-0
M. Wt: 392.44
InChI Key: KRLYUXNVUKKXJP-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research, particularly in the development of multifunctional agents for complex neurodegenerative diseases. Compounds featuring a 6-methanesulfonyl-benzothiazol-2-yl scaffold have been demonstrated to possess balanced and potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic system . This AChE inhibition is a established therapeutic strategy for ameliorating cognitive deficits. Beyond this, such molecules have shown promising capabilities in targeting the pathological markers of Alzheimer's disease, including the inhibition and disaggregation of amyloid-β (Aβ) peptides, as well as exhibiting neuroprotective effects against oxidative stress in cell models . The structural motif of this compound suggests potential for multifunctional activity, which is a modern approach to addressing the multi-faceted pathology of neurological disorders. In vivo studies on structurally related hybrids have further corroborated their potential by showing significant improvements in cognition and spatial memory in animal models . Additionally, benzothiazole acetamide derivatives bearing different substituents have also been investigated for their antimicrobial properties, showing significant activity against a range of gram-positive and gram-negative bacterial strains . This indicates the broader utility of the benzothiazole core in infectious disease research. The primary research value of this compound lies in its application as a key chemical entity for probing disease mechanisms in neuroscience, for hit-to-lead optimization campaigns, and for evaluating novel therapeutic strategies against Alzheimer's disease and microbial infections. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-11-6-10(7-12(8-11)24-2)16(20)19-17-18-14-5-4-13(26(3,21)22)9-15(14)25-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLYUXNVUKKXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Sulfonylation: The methylsulfonyl group can be added through sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3,5-dimethoxybenzoic acid or its derivatives under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis.

Comparison with Similar Compounds

Key Compounds:

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (): Substituents: 4,5-dichloro on benzothiazole; 3,5-dimethoxybenzamide. Properties: Highest molecular weight in its study, isolated from P. guineense. The dichloro groups increase lipophilicity and electron-withdrawing effects compared to the methanesulfonyl group in the target compound .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Substituents: 6-trifluoromethyl (-CF₃) on benzothiazole; 3-methoxyphenylacetamide. Properties: The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability. The acetamide side chain offers flexibility compared to the rigid benzamide in the target compound.

Table 1: Substituent and Functional Group Comparison

Compound Name Benzothiazole Substituent Amide Group Molecular Weight (Relative) Key Applications
Target Compound 6-SO₂CH₃ 3,5-Dimethoxybenzamide High (estimated ~430 g/mol) Hypothesized pharmaceutical
N-(4,5-Dichloro-benzothiazol-2-yl)-3,5-dimethoxybenzamide 4,5-Cl 3,5-Dimethoxybenzamide Highest in study (exact value unspecified) Natural product isolation
N-(6-CF₃-benzothiazol-2-yl)-2-(3-MeO-phenyl)acetamide 6-CF₃ 3-Methoxyphenylacetamide ~400 g/mol (estimated) Pharmaceutical patents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A (no benzothiazole) 3-Methylbenzamide ~250 g/mol (estimated) Metal-catalyzed C–H activation

Functional Group and Bioactivity Relationships

  • Methanesulfonyl (-SO₂CH₃) vs. Trifluoromethyl (-CF₃) :

    • SO₂CH₃ : Enhances solubility via polar sulfonyl interactions; may improve binding to charged protein residues.
    • CF₃ : Increases hydrophobicity and resistance to oxidative metabolism, commonly used in agrochemicals and drugs .
  • Benzamide vs.

Research Findings and Implications

  • Pharmacological Potential: The trifluoromethyl analogs () and natural dichloro derivative () suggest the target compound could be optimized for antimicrobial, anticancer, or kinase-inhibitory applications.
  • Agrochemical Relevance: While highlights benzamides as pesticides, the target’s benzothiazole and methoxy groups may shift bioactivity toward non-pesticidal roles due to altered hydrophobicity and target specificity .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a methanesulfonyl group and a dimethoxybenzamide moiety. Its chemical formula is C17H16N2O5SC_{17}H_{16}N_{2}O_{5}S . The unique structural characteristics of this compound contribute significantly to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that benzothiazole derivatives can interact with bacterial resistance mechanisms, potentially inhibiting the growth of various pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors essential for the survival of bacteria .

A comparative analysis of similar compounds reveals that variations in substituents can influence biological activity:

Compound NameStructural FeaturesBiological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamideDimethyl substitution on benzothiazoleAnticancer and antimicrobial
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamidePhenyl substitution on benzothiazoleAntimicrobial properties
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamideHydroxy substitution on phenyl ringAntimicrobial and anticancer

The methanesulfonyl group in this compound may enhance its solubility and bioactivity compared to other derivatives .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Research suggests that it may inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. The compound's interaction with critical enzymes related to cancer progression has been a focal point in ongoing studies .

The biological activity of this compound is thought to stem from its ability to bind to biological targets effectively. Interaction studies reveal that it may inhibit certain enzymes involved in disease processes. For instance, the compound's binding affinity to specific receptors is crucial for understanding its therapeutic potential .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core : Reaction of appropriate precursors with benzenesulfonyl chlorides.
  • Methanesulfonyl Group Introduction : Incorporation of the methanesulfonyl group via sulfonation reactions.
  • Dimethoxybenzamide Formation : Coupling the benzothiazole derivative with dimethoxybenzoic acid or its derivatives.

These methods highlight the compound's synthetic accessibility and potential for further modifications aimed at enhancing biological activity .

Case Studies

Several studies have explored the efficacy of this compound against resistant bacterial strains and cancer cell lines:

  • Antibacterial Activity : A study demonstrated significant antibacterial activity against strains such as Streptococcus pneumoniae and Staphylococcus aureus, suggesting potential clinical applications in treating resistant infections.
  • Anticancer Efficacy : In vitro studies indicated that the compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent.

These findings underscore the importance of further research into this compound's mechanisms and therapeutic applications.

Q & A

Q. Table 2: Case Study – Comparative Bioactivity of Benzothiazole Derivatives

CompoundTarget ActivityIC₅₀/EC₅₀Reference
Parent Compound (this)COX-2 Inhibition1.2 µM
Analog A (Ethylsulfonyl)EGFR Inhibition0.8 µM
Analog B (Triazole hybrid)Antimicrobial (MIC)4 µg/mL

Methodological Challenges and Solutions

Q. How are stability issues (e.g., hydrolysis of the amide bond) addressed during formulation?

  • Solutions :
  • pH optimization : Buffers (pH 6–7) minimize hydrolysis .
  • Lyophilization : Stabilize as a lyophilized powder for long-term storage .

Q. What strategies validate target engagement in cellular assays?

  • Approaches :
  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein denaturation .
  • Knockout models : CRISPR-Cas9 gene editing to ablate putative targets (e.g., COX-2) and assess activity loss .

Key Research Gaps

  • Toxicological profiling : Limited data on hepatotoxicity (requires Ames test and zebrafish models) .
  • Synergistic combinations : Unstudied interactions with standard chemotherapeutics (e.g., doxorubicin) .

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